REACTION_CXSMILES
|
C([O:4][C:5](=O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH:20]([CH3:22])[CH3:21])(C)C.[H][H]>[Cr].[Cu]>[CH2:5]([OH:4])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH:20]([CH3:21])[CH3:22] |f:2.3|
|
Name
|
|
Quantity
|
4770 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(CCCCCCCCCCCCCCC(C)C)=O
|
Name
|
|
Quantity
|
239 g
|
Type
|
catalyst
|
Smiles
|
[Cr].[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
275 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction product was cooled
|
Type
|
CUSTOM
|
Details
|
the catalyst residue was removed by filtration, whereupon 3500 g of a crude product
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3300 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |